N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Description

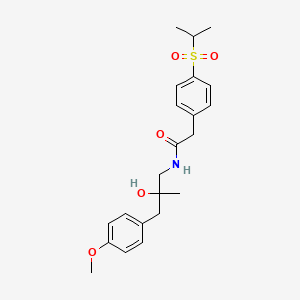

N-(2-Hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a synthetic acetamide derivative characterized by a unique combination of substituents: a 4-methoxyphenyl group attached to a hydroxy-methylpropyl backbone and a 4-isopropylsulfonylphenyl moiety linked via an acetamide bridge.

The isopropylsulfonyl group is a strong electron-withdrawing substituent, which may enhance binding affinity to polar active sites in biological targets, while the 4-methoxyphenyl group contributes to lipophilicity and metabolic stability. This combination balances electronic and steric properties, distinguishing it from simpler acetamide derivatives .

Properties

IUPAC Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO5S/c1-16(2)29(26,27)20-11-7-17(8-12-20)13-21(24)23-15-22(3,25)14-18-5-9-19(28-4)10-6-18/h5-12,16,25H,13-15H2,1-4H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELUMYQFQORHEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C)(CC2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing waste and production costs. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The methoxy and sulfonyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

2-[(4-Fluorophenyl)Sulfanyl]-N-[2-Hydroxy-3-(4-Methoxyphenyl)-2-Methylpropyl]Acetamide ()

- Key Difference : Replacement of the isopropylsulfonyl group with a fluorophenylsulfanyl moiety.

- Impact: The sulfanyl (S–) group is less electron-withdrawing than sulfonyl (SO₂–), reducing electrophilicity at the phenyl ring.

N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide ()

- Key Difference: Incorporation of nitro (NO₂) and chloro (Cl) groups on the phenyl ring, paired with a smaller methylsulfonyl group.

- Impact: The nitro group strongly withdraws electrons, making the compound more reactive in nucleophilic environments.

Functional Group Contributions to Bioactivity

2-(4-Isopropyl-3-Methylphenoxy)-N-{4-[(5-Methyl-1,2-Oxazol-3-Yl)Sulfamoyl]Phenyl}Acetamide ()

- Key Difference: A phenoxy linker and sulfamoyl group replace the isopropylsulfonyl and hydroxy-methylpropyl groups.

- Impact: The sulfamoyl (–SO₂NH–) group enhances hydrogen-bonding capacity, improving solubility in aqueous media.

N-(4-Methylphenyl)-2-[(5-{[(4-Methylphenyl)Sulfanyl]Methyl}-4-Phenyl-4H-1,2,4-Triazol-3-YL)Sulfanyl]Acetamide ()

- Key Difference : Incorporation of triazole and bis-sulfanyl groups.

- Impact :

Comparative Data Table

Biological Activity

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, a compound with a complex molecular structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name and structural formula, which highlights the presence of functional groups that may contribute to its biological activity. The structure includes:

- A hydroxyl group (-OH)

- A methoxy group (-OCH₃)

- An isopropylsulfonyl group

This unique arrangement suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and anti-inflammatory effects. Below are key findings from recent studies:

Anticancer Activity

- Mechanism of Action : The compound has been shown to interfere with cell cycle progression and induce apoptosis in cancer cells. It binds to specific sites on β-tubulin, disrupting microtubule formation, which is critical for cell division .

-

Efficacy : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines, including:

- MCF7 (breast carcinoma)

- HT-29 (colon carcinoma)

- M21 (skin melanoma)

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing cytokine production in activated immune cells.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.5 | Microtubule disruption |

| HT-29 | 0.7 | Apoptosis induction |

| M21 | 0.6 | Cell cycle arrest |

Case Studies

- Case Study 1 : A study on the compound's effects on MCF7 cells demonstrated a significant reduction in cell viability after 24 hours of treatment at concentrations as low as 0.5 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its role as an inducer of programmed cell death .

- Case Study 2 : In vivo experiments using chick chorioallantoic membrane assays showed that the compound effectively inhibited angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4, with minimal toxicity observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.